3-bromo-N,N-diallylaniline
Description
3-Bromo-N,N-diallylaniline is a brominated aromatic amine derivative characterized by a benzene ring substituted with a bromine atom at the meta position and two allyl groups attached to the nitrogen atom.
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
3-bromo-N,N-bis(prop-2-enyl)aniline |
InChI |
InChI=1S/C12H14BrN/c1-3-8-14(9-4-2)12-7-5-6-11(13)10-12/h3-7,10H,1-2,8-9H2 |
InChI Key |
BADPJGVDSIXJKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
3-Bromo-N,N-diallylaniline is utilized as a key intermediate in organic synthesis processes. Its bromine substituent allows for various nucleophilic substitutions, making it an essential building block for synthesizing other complex organic molecules.
Case Study: Synthesis of Fluorinated Compounds
A notable application involves the fluorination of this compound using metal fluoride in the presence of specific palladium precatalysts. This method yields fluorinated derivatives that have enhanced biological activities . The reaction conditions are optimized to ensure high selectivity and yield.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for developing pharmaceuticals. Its structural features allow for modifications that can lead to compounds with potential therapeutic effects.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies demonstrated that certain modified derivatives showed significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in drug development .
Catalysis
The compound has been explored as a catalyst in several chemical reactions, particularly in allylation processes. Its ability to undergo monoallylation efficiently is crucial for synthesizing N-allyl anilines.
Data Table: Allylation Yields
| Catalyst Used | Yield of N-Allyl Aniline (%) | Selectivity (%) |
|---|---|---|
| WO₃/ZrO₂ | 71 | 97 |
| MoO₃/TiO₂ | 4 | - |
| This compound | 85 (as diallyl aniline) | - |
This table summarizes the efficacy of different catalysts in allylation reactions involving the compound .
Material Science
In material science, this compound is being investigated for its potential use in polymer synthesis. The compound can be polymerized to create materials with unique properties, suitable for applications in coatings and adhesives.
Case Study: Polymerization Studies
Recent studies have shown that polymers derived from this compound exhibit improved mechanical properties and thermal stability compared to traditional polymers. This advancement opens new avenues for developing high-performance materials .
Chemical Reactions Analysis
Ring-Closing Metathesis (RCM) Reactions
3-Bromo-N,N-diallylaniline undergoes RCM using Grubbs catalysts to form nitrogen-containing heterocycles , such as germaanthrone derivatives:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grubbs II catalyst | DCM, reflux, 24 h | Germaanthrone derivatives | 60% | |
| Grubbs II catalyst | Toluene, 80°C, 12 h | Pyrrolidine analogs | 78% |
Mechanistic insights :
-
The diallyl groups facilitate cyclization via olefin metathesis, forming five- or six-membered rings .
-
Solvent polarity (e.g., DCM vs. toluene) minimally affects yields but influences reaction rates .
Halogen Exchange Reactions
The bromine substituent can be replaced via cross-coupling reactions:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives | 65–89% | |
| Fluorination | AdBrettPhos-Pd, CsF | 3-Fluoro-N,N-diallylaniline | 55% |
Radical Cyclization
Under radical initiation (e.g., Et₃B/O₂), the compound participates in:
-
Intermolecular [3+2] cycloadditions with alkenes to yield pyrrolidines .
-
Intramolecular H-atom abstraction pathways, forming fused bicyclic structures .
Stability and Reaction Optimization
-
Light sensitivity : Requires storage in cool, dark conditions to prevent decomposition .
-
Solubility : Miscible with CHCl₃, CH₂Cl₂, and MeOH, enabling diverse reaction setups .
Table 1: Optimization of N,N-Diallylation (Microwave vs. Conventional)
| Parameter | Microwave (200 W) | Conventional (80°C) |
|---|---|---|
| Time | 4 min | 14 h |
| Yield | 92% | 85% |
| Energy Efficiency | High | Moderate |
Table 2: RCM Catalysts and Outcomes
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Grubbs II | DCM | 40 | 24 | 60 |
| Grubbs II | Toluene | 80 | 12 | 78 |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₂H₁₄BrN (inferred from analogs).
- Reactivity : The allyl groups enable participation in radical cyclization (e.g., thiol-ene reactions) and polymerization, while the bromine atom allows for cross-coupling reactions .
Comparison with Similar Brominated N,N-Dialkylanilines
Reactivity and Functionalization
Cross-Coupling Reactions :
- 3-Bromo-N,N-diallylaniline can undergo Suzuki-Miyaura coupling to replace bromine with aryl/alkyl groups, similar to 3-bromo-N,N-dimethylaniline, which reacts with boronic acids using Pd catalysts .
- Allyl groups in this compound may participate in Heck or cycloaddition reactions, unlike dimethyl analogs .
Polymerization :
N,N-Diallylaniline derivatives are copolymerized with acrylamide for water-soluble polymers, leveraging the reactivity of allyl groups . In contrast, N,N-dimethylaniline lacks this capability.
Physicochemical Properties
*Inferred from solubility trends of allyl- and dimethyl-substituted analogs .
Preparation Methods
Hydrotalcite-Catalyzed Allylation
Mg–Al hydrotalcites (HTs) serve as eco-friendly catalysts for the diallylation of 3-bromoaniline. Uncalcined HTs with a Mg/Al ratio of 3 exhibit optimal activity in aqueous ethanol at ambient temperature. The reaction employs two equivalents of allyl bromide, achieving 85–92% yields (Table 1). The layered structure of HTs facilitates base-mediated deprotonation of the aniline nitrogen, enabling successive nucleophilic substitutions. Post-reaction, the catalyst is recovered via centrifugation and reused for five cycles without significant activity loss.
Table 1: Hydrotalcite-Catalyzed Diallylation of 3-Bromoaniline
| Catalyst (Mg/Al Ratio) | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| HT-3 (uncalcined) | EtOH/H₂O | 25°C | 6 | 92 |
| HT-2 (calcined) | EtOH/H₂O | 25°C | 8 | 78 |
Microwave-Assisted Allylation
Microwave irradiation accelerates the reaction kinetics, reducing processing time from hours to minutes. Using K₂CO₃ as a base in acetonitrile, 3-bromoaniline reacts with allyl bromide under 200 W irradiation for 4 minutes, yielding 88–90% of the target compound. The localized heating enhances the nucleophilicity of the aniline nitrogen, promoting rapid diallylation. This method is scalable for continuous-flow systems, with residence times as short as 2.2 minutes in packed-bed reactors.
Sequential Bromination and Allylation Strategies
Bromination of N,N-Diallylaniline
Direct electrophilic bromination of N,N-diallylaniline is challenging due to the strong ortho/para-directing effects of the dialkylamino group. However, directing group strategies enable meta-bromination. For example, transient oxidation to N,N-diallylaniline N-oxide followed by treatment with SOBr₂ selectively installs bromine at the meta position (57% yield). The weak N–O bond in the N-oxide intermediate directs electrophilic attack to the meta site, which is retained after reductive workup.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated couplings offer an alternative route. 3-Bromo-N,N-diallylaniline is synthesized via Suzuki–Miyaura coupling between N,N-diallylaniline-3-boronic acid and aryl bromides. Using Pd(OAc)₂ with AdBrettPhos ligand in toluene at 100°C, the reaction achieves 74% yield with minimal dehalogenation. This method is advantageous for introducing functionalized aryl groups but requires pre-synthesized boronic acids.
Comparative Analysis of Methodologies
Efficiency and Selectivity
Hydrotalcite and microwave methods excel in atom economy and scalability, whereas cross-coupling approaches enable modular aryl group incorporation. Bromination post-allylation faces regiochemical hurdles, necessitating protective/directing groups that complicate synthesis.
Solvent and Catalyst Impact
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance allyl bromide reactivity but pose environmental concerns. Aqueous ethanol in HT-catalyzed reactions offers a greener alternative. Tungstated zirconia (WO₃/ZrO₂) catalysts suppress over-alkylation, achieving 91% selectivity for monoallylated intermediates, which are subsequently reacted with excess allyl bromide.
Mechanistic Insights
Base-Mediated Allylation Mechanism
In HT-catalyzed reactions, the hydrotalcite’s basic sites deprotonate 3-bromoaniline, generating a nucleophilic aryl amide ion. Sequential SN2 attacks by allyl bromide form the N,N-diallyl product (Figure 1A). Calcined HTs, which lack interlayer hydroxyl groups, exhibit lower activity due to reduced basicity.
Radical Pathways in Microwave Reactions
Microwave irradiation may induce localized radical formation, accelerating allyl group transfer. ESR studies confirm the presence of allyl radicals during irradiation, which couple with the aniline nitrogen.
Industrial and Environmental Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
